

# Spectroscopic data interpretation for 4-Methoxyphenyl acetate (NMR, IR, Mass Spec).

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## Compound of Interest

Compound Name: 4-Methoxyphenyl acetate

Cat. No.: B073823

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An In-depth Technical Guide to the Spectroscopic Data Interpretation of **4-Methoxyphenyl Acetate**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for **4-Methoxyphenyl acetate** (CAS No: 1200-06-2), a common organic compound utilized in various research and development sectors. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is detailed, offering a foundational blueprint for the structural elucidation of similar aromatic esters.

## Spectroscopic Data Summary

The quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry are summarized below for clear reference and comparison.

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.01	Doublet	2H	Ar-H (H-2, H-6)
~6.88	Doublet	2H	Ar-H (H-3, H-5)
~3.79	Singlet	3H	OCH <sub>3</sub>
~2.27	Singlet	3H	C(=O)CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~169.8	C=O (Ester)
~157.5	C-4 (Ar-C-O)
~144.2	C-1 (Ar-C-O)
~122.0	C-2, C-6 (Ar-C-H)
~114.4	C-3, C-5 (Ar-C-H)
~55.5	OCH <sub>3</sub>
~21.1	C(=O)CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

### Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000-2850	Medium	C-H Stretch (Aromatic & Aliphatic)
~1765	Strong	C=O Stretch (Ester)
~1600, ~1500	Medium-Strong	C=C Stretch (Aromatic Ring)
~1200	Strong	C-O Stretch (Ester, Aryl-O)
~1030	Strong	C-O Stretch (Ether, Alkyl-O)

## Mass Spectrometry (MS) Data

Mass-to-Charge (m/z)	Relative Intensity (%)	Proposed Fragment
166	~40	[M] <sup>+</sup> (Molecular Ion)
124	100	[M - C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>
109	~50	[M - C <sub>2</sub> H <sub>2</sub> O - CH <sub>3</sub> ] <sup>+</sup>
43	~60	[C <sub>2</sub> H <sub>3</sub> O] <sup>+</sup>

Ionization Method: Electron Ionization (EI)

## Interpretation of Spectroscopic Data

### <sup>1</sup>H NMR Spectrum Analysis

The <sup>1</sup>H NMR spectrum of **4-Methoxyphenyl acetate** shows four distinct signals, consistent with its molecular structure.

- Aromatic Protons:** The two doublets at approximately 7.01 ppm and 6.88 ppm are characteristic of a 1,4-disubstituted (para) benzene ring. The downfield doublet (~7.01 ppm) corresponds to the two protons ortho to the electron-withdrawing acetate group, while the upfield doublet (~6.88 ppm) corresponds to the two protons ortho to the electron-donating methoxy group.

- **Methoxy Group:** A sharp singlet at  $\sim 3.79$  ppm, integrating to three protons, is indicative of the methoxy ( $-\text{OCH}_3$ ) group.
- **Acetyl Group:** The singlet at  $\sim 2.27$  ppm, integrating to three protons, represents the methyl group of the acetate moiety ( $-\text{C}(=\text{O})\text{CH}_3$ ).

## $^{13}\text{C}$ NMR Spectrum Analysis

The  $^{13}\text{C}$  NMR spectrum displays seven signals, accounting for all nine carbon atoms in the molecule due to symmetry.

- **Carbonyl Carbon:** The signal at  $\sim 169.8$  ppm is characteristic of an ester carbonyl carbon.
- **Aromatic Carbons:** Four signals appear in the aromatic region. The signal at  $\sim 157.5$  ppm is assigned to C-4, the carbon directly attached to the methoxy group, and is shifted downfield due to the oxygen's deshielding effect. The signal at  $\sim 144.2$  ppm corresponds to C-1, attached to the acetate group. The signals at  $\sim 122.0$  ppm and  $\sim 114.4$  ppm represent the protonated aromatic carbons (C-2/C-6 and C-3/C-5, respectively), with the symmetry of the molecule making them chemically equivalent in pairs.
- **Aliphatic Carbons:** The signal at  $\sim 55.5$  ppm is typical for a methoxy carbon. The upfield signal at  $\sim 21.1$  ppm corresponds to the methyl carbon of the acetate group.

## Infrared (IR) Spectrum Analysis

The IR spectrum reveals the key functional groups present in **4-Methoxyphenyl acetate**.

- **Ester Group:** A very strong and sharp absorption band around  $1765\text{ cm}^{-1}$  is the most prominent feature, unequivocally identifying the  $\text{C}=\text{O}$  stretch of the ester functional group. Another strong band around  $1200\text{ cm}^{-1}$  corresponds to the  $\text{C}-\text{O}$  stretching of the ester.
- **Aromatic Ring:** Peaks at  $\sim 1600$  and  $\sim 1500\text{ cm}^{-1}$  are characteristic of  $\text{C}=\text{C}$  stretching vibrations within the benzene ring.
- **Ether Group:** The spectrum shows strong  $\text{C}-\text{O}$  stretching bands for the aryl ether linkage, which overlaps with the ester  $\text{C}-\text{O}$  stretch around  $1200\text{ cm}^{-1}$ , and a distinct alkyl  $\text{C}-\text{O}$  stretch for the  $\text{O}-\text{CH}_3$  bond around  $1030\text{ cm}^{-1}$ .

- C-H Bonds: Absorptions between  $3000\text{--}2850\text{ cm}^{-1}$  confirm the presence of both aromatic and aliphatic C-H bonds.

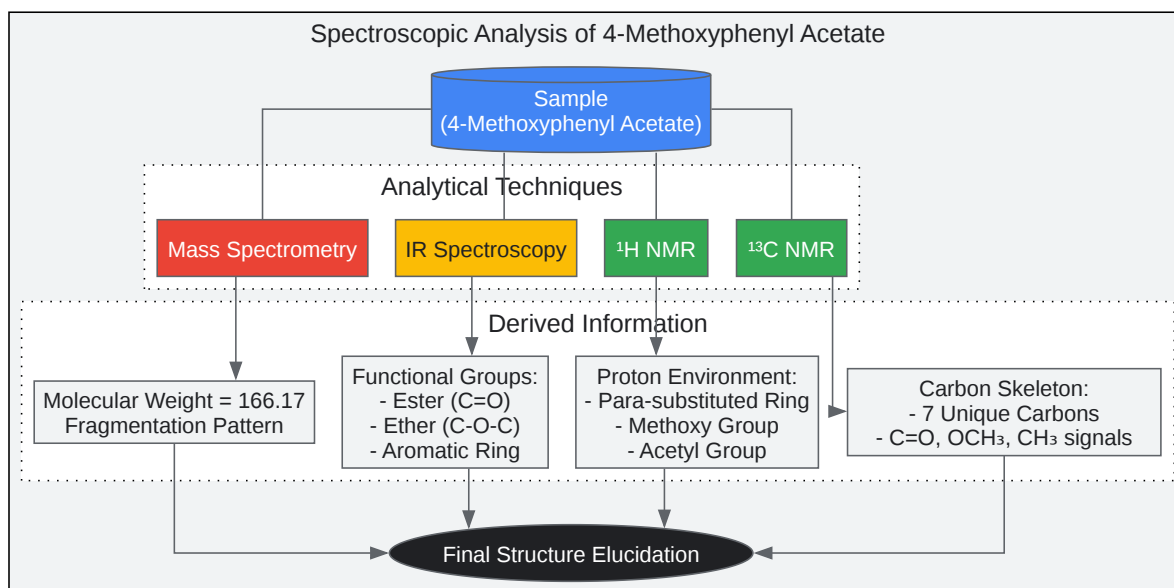
## Mass Spectrum (MS) Analysis

The mass spectrum provides the molecular weight and information about the molecule's fragmentation pattern.[\[1\]](#)

- Molecular Ion Peak: The peak at  $m/z$  166 corresponds to the molecular weight of **4-Methoxyphenyl acetate** ( $\text{C}_9\text{H}_{10}\text{O}_3$ ), confirming its elemental composition.[\[1\]](#)
- Base Peak: The base peak (most intense) is observed at  $m/z$  124. This fragment is formed by the loss of a ketene molecule ( $\text{CH}_2=\text{C}=\text{O}$ , 42 Da) from the molecular ion, a characteristic rearrangement for phenyl acetates.
- Other Key Fragments: The peak at  $m/z$  109 results from the subsequent loss of a methyl radical ( $\bullet\text{CH}_3$ , 15 Da) from the  $m/z$  124 fragment. The prominent peak at  $m/z$  43 is characteristic of the acetyl cation ( $[\text{CH}_3\text{CO}]^+$ ).

## Integrated Spectroscopic Analysis Workflow

The elucidation of a chemical structure is a convergent process where data from multiple spectroscopic techniques are integrated. Each method provides a unique piece of the puzzle, and together they confirm the final structure.



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Caption: Workflow for structural elucidation using multiple spectroscopic techniques.

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

- Sample Preparation:
  - Accurately weigh 5-10 mg of the **4-Methoxyphenyl acetate** sample.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry vial.
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is adequate (approx. 4-5 cm).
- Instrument Setup:
  - Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be performed manually or using an automated shimming routine.
  - Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ) to ensure maximum signal sensitivity.
- Data Acquisition:
  - For  $^1\text{H}$  NMR: Set the appropriate spectral width, acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds). Acquire the Free Induction Decay (FID) over a set number of scans (e.g., 8 or 16) until a satisfactory signal-to-noise ratio is achieved.
  - For  $^{13}\text{C}$  NMR: A proton-decoupled experiment is standard. Use a wider spectral width and a longer acquisition time. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans is required. A relaxation delay of 2 seconds is common.
- Data Processing:
  - Apply a Fourier transform to the acquired FID to convert it from the time domain to the frequency domain.
  - Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

- Calibrate the chemical shift axis by setting the internal standard (TMS) to 0 ppm or the residual solvent peak to its known value.
- Integrate the peaks in the  $^1\text{H}$  spectrum to determine the relative number of protons.

## Infrared (IR) Spectroscopy

This protocol describes the thin solid film method, suitable for a low-melting solid or oily compound like **4-Methoxyphenyl acetate**.

- Sample Preparation:
  - Place a small amount (a few milligrams) of the **4-Methoxyphenyl acetate** sample into a small vial.
  - Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely dissolve the solid.
  - Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
  - Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the compound on the plate.
- Instrument Setup:
  - Ensure the sample compartment of the FT-IR spectrometer is clean and unobstructed.
  - Acquire a background spectrum of the empty sample compartment. This is crucial as it will be subtracted from the sample spectrum to remove interferences from atmospheric  $\text{CO}_2$  and water vapor.
- Data Acquisition:
  - Place the salt plate with the sample film into the spectrometer's sample holder.
  - Acquire the sample spectrum. The instrument will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.



- If peak intensities are too low, add another drop of the solution to the plate, allow it to dry, and re-run the spectrum. If intensities are too high (flat-topped peaks), clean the plate and prepare a more dilute sample.
- Data Processing:
  - Label the significant peaks with their corresponding wavenumbers ( $\text{cm}^{-1}$ ).
  - Analyze the spectrum by identifying characteristic absorption bands corresponding to the functional groups present in the molecule.

## Mass Spectrometry (MS)

This protocol outlines a general procedure using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

- Sample Preparation:
  - Prepare a dilute solution of **4-Methoxyphenyl acetate** (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
  - Transfer the solution to a 2 mL autosampler vial.
- Instrument Setup (GC-MS):
  - Set up the Gas Chromatograph (GC) with an appropriate column (e.g., a nonpolar DB-5ms column).
  - Establish the GC temperature program. This typically involves an initial hold temperature, a temperature ramp, and a final hold temperature to ensure separation of the analyte from any impurities.
  - Set the injector temperature and the GC-MS transfer line temperature to ensure the sample remains in the gas phase.
  - For the Mass Spectrometer (MS), set the ion source to Electron Ionization (EI) mode, typically at 70 eV.

- Set the mass analyzer to scan over a suitable mass range (e.g.,  $m/z$  40-400).
- Data Acquisition:
  - Inject a small volume (typically 1  $\mu\text{L}$ ) of the sample solution into the GC.
  - The sample is vaporized and carried by an inert gas through the GC column, where it is separated.
  - As the **4-Methoxyphenyl acetate** elutes from the column, it enters the MS ion source.
  - The molecules are bombarded by electrons, causing ionization and fragmentation.
  - The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio and detected.
- Data Processing:
  - Analyze the total ion chromatogram (TIC) to identify the peak corresponding to **4-Methoxyphenyl acetate**.
  - Extract the mass spectrum for that specific peak.
  - Identify the molecular ion peak  $[M]^+$  to determine the molecular weight.
  - Analyze the fragmentation pattern and identify the base peak and other significant fragment ions to aid in structural confirmation. Compare the obtained spectrum with a library database (e.g., NIST) for identity confirmation.<sup>[1]</sup>

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## References

- 1. Phenol, 4-methoxy-, acetate [webbook.nist.gov]

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